molecular formula C29H23Cl2N3O2 B11529994 1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

Cat. No.: B11529994
M. Wt: 516.4 g/mol
InChI Key: IXHKUFIQWWVQOV-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-5-{2-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethan-1-one is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethan-1-one typically involves the formation of the triazole ring through cyclization reactions. One common method is the [3+2] cycloaddition of aryl diazonium salts and isocyanides . This reaction is often catalyzed by transition metals such as copper or palladium under mild conditions.

Industrial Production Methods

In industrial settings, the production of triazole derivatives like this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-5-{2-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Chlorophenyl)-5-{2-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of multiple functional groups. This structural complexity allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H23Cl2N3O2

Molecular Weight

516.4 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C29H23Cl2N3O2/c1-20(35)28-32-34(25-7-3-2-4-8-25)29(33(28)24-17-15-23(31)16-18-24)26-9-5-6-10-27(26)36-19-21-11-13-22(30)14-12-21/h2-18,29H,19H2,1H3

InChI Key

IXHKUFIQWWVQOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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